molecular formula C10H6N2O3 B8806216 5-Nitroquinoline-2-carbaldehyde CAS No. 59394-31-9

5-Nitroquinoline-2-carbaldehyde

Cat. No. B8806216
M. Wt: 202.17 g/mol
InChI Key: QRNHAJDHLIRMED-UHFFFAOYSA-N
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Patent
US07329753B2

Procedure details

2.99 g (14.0 mmol) of sodium periodate is added to a solution that consists of 1.64 g (7.0 mmol) of 1-(1,2-dihydroxyethyl)-5-nitroquinoline in 42 ml of tetrahydrofuran and 7.0 ml of water. After 20 hours at room temperature, ethyl acetate is added, and the organic phase is washed with saturated sodium chloride solution. After the organic phase is dried on sodium sulfate, after the solvent is removed, and after purification on silica gel with hexane-ethyl acetate (0-100%), 1.40 g (99% of theory) of the product is obtained.
Quantity
2.99 g
Type
reactant
Reaction Step One
Name
1-(1,2-dihydroxyethyl)-5-nitroquinoline
Quantity
1.64 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
42 mL
Type
solvent
Reaction Step Four
Name
Quantity
7 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
I([O-])(=O)(=O)=O.[Na+].OC([N:11]1[C:20]2[C:15](=[C:16]([N+:21]([O-:23])=[O:22])[CH:17]=[CH:18][CH:19]=2)[CH:14]=[CH:13][CH2:12]1)CO.[C:24](OCC)(=[O:26])C>O1CCCC1.O>[N+:21]([C:16]1[CH:17]=[CH:18][CH:19]=[C:20]2[C:15]=1[CH:14]=[CH:13][C:12]([CH:24]=[O:26])=[N:11]2)([O-:23])=[O:22] |f:0.1|

Inputs

Step One
Name
Quantity
2.99 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Step Two
Name
1-(1,2-dihydroxyethyl)-5-nitroquinoline
Quantity
1.64 g
Type
reactant
Smiles
OC(CO)N1CC=CC2=C(C=CC=C12)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
42 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
7 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic phase is washed with saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
After the organic phase is dried on sodium sulfate
CUSTOM
Type
CUSTOM
Details
after the solvent is removed
CUSTOM
Type
CUSTOM
Details
after purification on silica gel with hexane-ethyl acetate (0-100%), 1.40 g (99% of theory) of the product
CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
[N+](=O)([O-])C1=C2C=CC(=NC2=CC=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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